2-(4-CHLOROPHENOXY)-N'~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE
Overview
Description
2-(4-CHLOROPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, an indole moiety, and a pyrrolidinylmethyl substituent. The compound’s molecular formula is C21H21ClN4O3, and it has a molecular weight of 412.869 Da .
Preparation Methods
The synthesis of 2-(4-CHLOROPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chlorophenoxy)acetohydrazide . Further reactions involve the condensation of this intermediate with indole derivatives and pyrrolidine-based compounds under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-CHLOROPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming hydrazone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, acidic or basic catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the indole moiety may interact with tryptophan-binding proteins, while the chlorophenoxy group can engage in hydrophobic interactions with lipid membranes .
Comparison with Similar Compounds
Similar compounds to 2-(4-CHLOROPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE include:
2-(2-CHLOROPHENOXY)-N’~1~-[4-OXO-4H-CHROMEN-3-YLIDEN]ACETOHYDRAZIDE: This compound has a similar structure but includes a chromenylidene group instead of an indole moiety.
2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE: A simpler compound lacking the indole and pyrrolidinylmethyl groups, used in proteomics research.
The uniqueness of 2-(4-CHLOROPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE lies in its complex structure, which provides diverse functional groups for various chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-7-9-16(10-8-15)29-13-19(27)23-24-20-17-5-1-2-6-18(17)26(21(20)28)14-25-11-3-4-12-25/h1-2,5-10,28H,3-4,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEDVPHZCQKYGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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